

Application Note: Comprehensive Analytical Characterization of 4-(Benzyloxy)-6-bromo-1H-indazole

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Compound of Interest

Compound Name:	4-(Benzyloxy)-6-bromo-1H-indazole
CAS No.:	1305208-33-6
Cat. No.:	B582357

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Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Standard Operating Protocol

Executive Summary

The accurate structural elucidation of multi-substituted indazole derivatives is a critical bottleneck in preclinical drug discovery. **4-(Benzyloxy)-6-bromo-1H-indazole** is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. The presence of a halogen (bromine), an ether linkage (benzyloxy), and a tautomeric core (1H-indazole) necessitates a robust, orthogonal analytical strategy.

This application note provides a self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), Multinuclear 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). By detailing the

causality behind each experimental parameter, this guide ensures unambiguous regiochemical assignment and purity validation.

Physicochemical Profile & Target Analyte

Before initiating analytical workflows, it is crucial to establish the theoretical parameters of the target analyte to guide instrument calibration and data interpretation[2].

Property	Value	Structural Significance
Compound Name	4-(Benzyloxy)-6-bromo-1H-indazole	Target analyte
CAS Registry Number	1305208-33-6	Unique identifier
Molecular Formula	C ₁₄ H ₁₁ BrN ₂ O	Determines exact mass
Exact Mass (Monoisotopic)	302.0055 Da	HRMS target for [M+H] ⁺
Molecular Weight	303.16 g/mol	Stoichiometric calculations
Key Structural Features	1H-indazole core, 4-O-benzyl, 6-bromo	Dictates NMR splitting and MS isotopes

Analytical Strategy & Rationale (E-E-A-T)

To build a self-validating system, we must employ techniques that independently confirm different facets of the molecule, ensuring no single point of failure in structural assignment.

High-Resolution Mass Spectrometry (HRMS-ESI)

The Causality: Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar, basic nitrogen-containing heterocycles like indazoles[3]. By operating in positive ion mode (ESI⁺), the basic N2 nitrogen of the indazole ring is readily protonated. **The Validation Mechanism:** Bromine possesses a distinct, naturally occurring isotopic signature—approximately a 1:1 ratio of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The observation of an [M+H]⁺ doublet separated by exactly 1.998 Da acts as an internal validation tool, unambiguously confirming the retention of the halogen during prior synthetic steps.

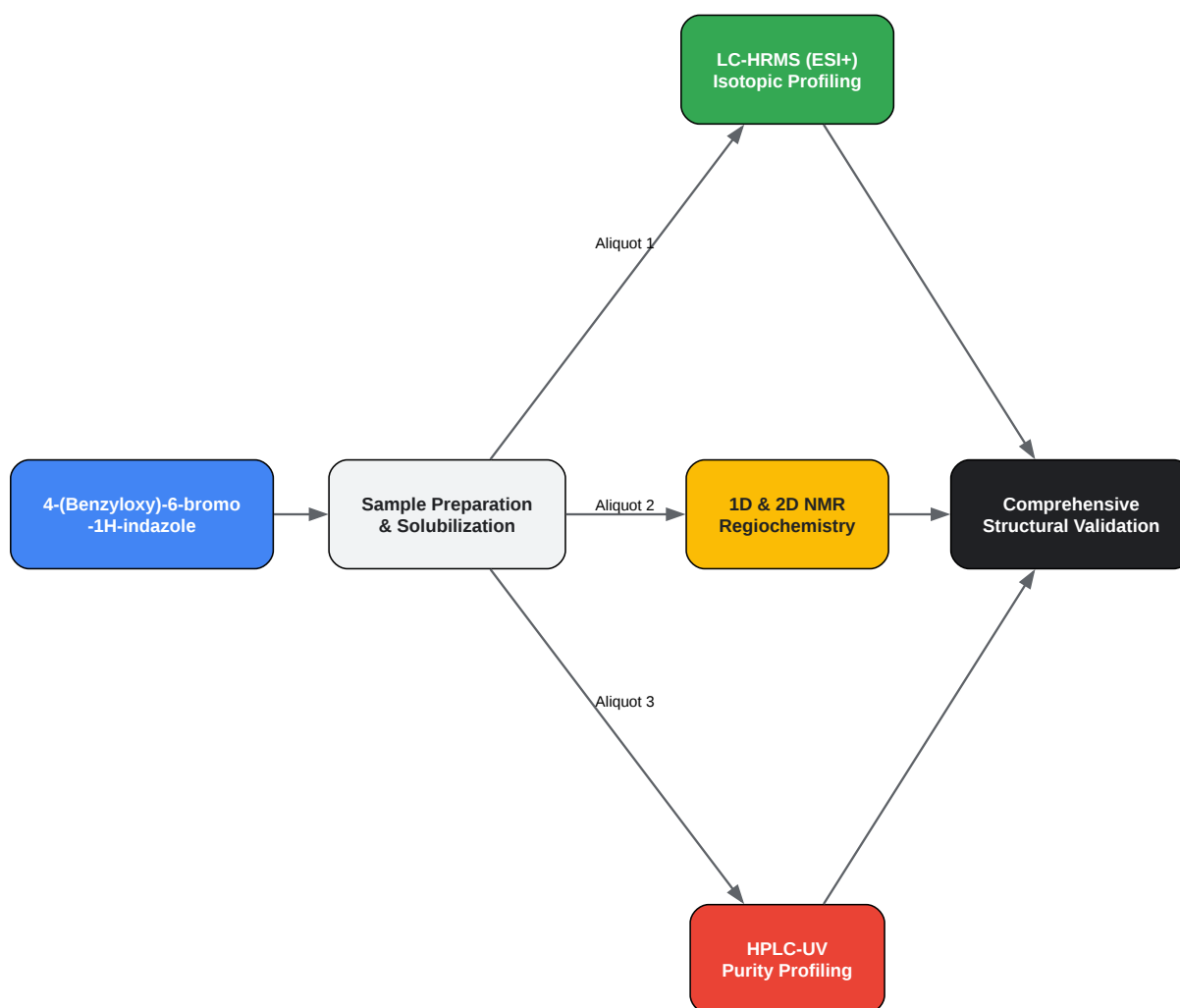
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: Indazoles exhibit annular tautomerism, existing in equilibrium between 1H- and 2H-forms[4]. To accurately characterize the thermodynamically favored 1H-tautomer, the sample must be dissolved in a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆. This minimizes rapid proton exchange, allowing the critical N1-H proton to be observed as a distinct resonance[5]. **The Validation Mechanism:** 1D ¹H NMR alone cannot definitively prove the relative positions of the benzyloxy and bromo groups. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are mandatory[6]. The benzyloxy -CH₂- protons will show a ³J_{CH} correlation to the C4 carbon in HMBC, and a through-space NOE correlation to the H-5 proton, locking the regiochemistry in place.

High-Performance Liquid Chromatography (HPLC-UV)

The Causality: UV detection at 254 nm captures the extended π-conjugation of the indazole and benzyl rings. A gradient reverse-phase method ensures that any highly polar debrominated impurities elute early, while unreacted benzyl bromide (if present from synthesis) elutes late, providing a comprehensive purity profile.

Experimental Protocols & Workflows



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Caption: Comprehensive analytical workflow for the characterization of 4-(Benzyloxy)-6-bromo-1H-indazole.

Protocol 1: LC-HRMS Isotopic Profiling

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, enhancing ionization efficiency for the indazole nitrogen.
- **Chromatography:** Inject 1 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) using a rapid 3-minute gradient (5% to 95% Acetonitrile with 0.1% FA).
- **MS Parameters:** Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 $^{\circ}$ C. Mass range: m/z 100–1000.
- **Data Acquisition:** Extract ion chromatograms (EIC) for the theoretical [M+H]⁺ masses and calculate the isotopic ratio.

Protocol 2: Multinuclear & 2D NMR Spectroscopy

- **Sample Preparation:** Dissolve 15–20 mg of the compound in 600 μ L of anhydrous DMSO-d₆ (100% D). Transfer to a high-quality 5 mm NMR tube.
- **¹H NMR (600 MHz):** Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Rationale: A 2s delay ensures complete relaxation of the broad N-H proton for accurate integration.
- **¹³C NMR (150 MHz):** Acquire 1024 scans with proton decoupling.
- **2D HMBC & NOESY:** Acquire standard gradient-selected HMBC (optimized for long-range coupling J = 8 Hz) and 2D NOESY (mixing time = 300 ms).

Protocol 3: HPLC-UV Purity Assessment

- **Column:** Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m).
- **Mobile Phase:** (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile. Rationale: TFA acts as an ion-pairing agent, sharpening the chromatographic peak of the basic indazole.
- **Gradient:** 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

- Detection: Monitor UV absorbance at 254 nm and 280 nm.

Data Interpretation & Expected Results

The structural validation relies on matching empirical data against the theoretical tables below.

Table 1: HRMS Expected Isotopic Pattern

The presence of this exact doublet confirms both the molecular formula and the presence of the bromine atom.

Ion Species	Formula	Theoretical m/z	Relative Abundance	Diagnostic Value
[M+H] ⁺ (⁷⁹ Br)	C ₁₄ H ₁₂ ⁷⁹ BrN ₂ O ⁺	303.0128	100%	Base peak, confirms exact mass
[M+H] ⁺ (⁸¹ Br)	C ₁₄ H ₁₂ ⁸¹ BrN ₂ O ⁺	305.0107	~97.3%	Confirms mono-bromination

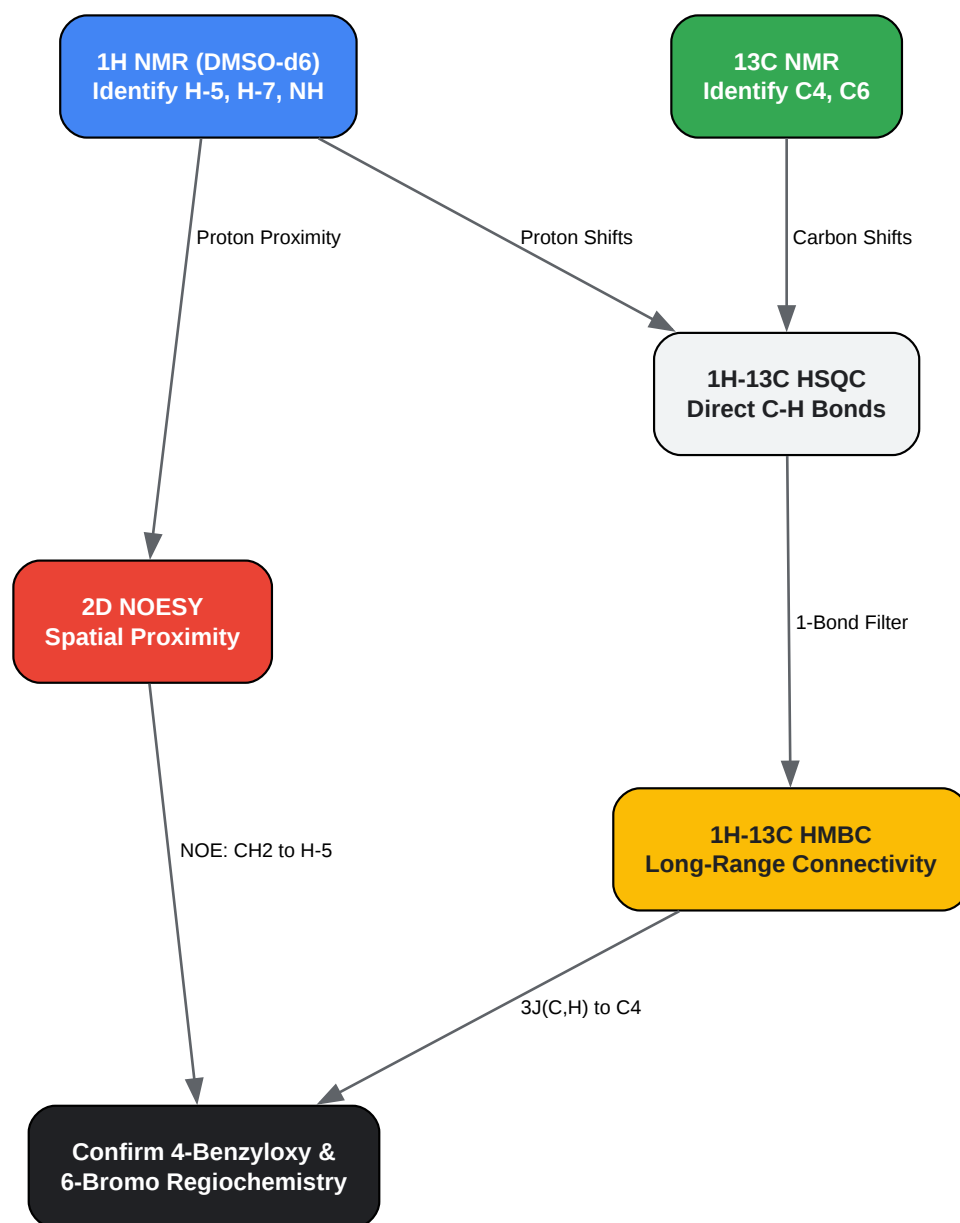
Table 2: Key NMR Diagnostic Shifts & Correlations (DMSO-d₆)

The meta-coupling (J ~ 1.5 Hz) between H-5 and H-7 is the definitive proof of the 4,6-substitution pattern on the indazole benzenoid ring.

Nucleus	Chemical Shift (ppm)	Multiplicity (J in Hz)	2D Correlation (HMBC / NOESY)	Structural Assignment
¹ H	~13.10	br s	-	N1-H (Indazole NH tautomer)
¹ H	~8.05	s	HMBC to C3a, C7a	C3-H (Indazole core)
¹ H	~7.30 - 7.50	m	-	Phenyl aromatic protons (Benzyl)
¹ H	~7.45	d (J = 1.5)	HMBC to C6, C3a	C7-H (meta-coupled to H-5)
¹ H	~6.85	d (J = 1.5)	NOE to Benzyloxy -CH ₂ -	C5-H (meta-coupled to H-7)
¹ H	~5.30	s	HMBC to C4	-O-CH ₂ - (Benzyloxy methylene)
¹³ C	~154.0	Cq	-	C4 (Oxygen-bound carbon)
¹³ C	~121.0	Cq	-	C6 (Bromine-bound carbon)

Logical Framework for Regiochemical Assignment

The following diagram illustrates the self-validating logic used to process the NMR data. By moving from 1D shifts to 2D connectivity and finally spatial proximity, the workflow eliminates any possibility of misidentifying regioisomers (such as 5-bromo or 7-bromo derivatives).



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Caption: Logical framework for NMR-based structural elucidation and regiochemical assignment.

References

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- Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL:[[Link](#)][6]
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